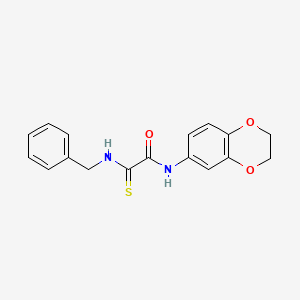

1-(2-Nitrobenzyl)piperidin-4-amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

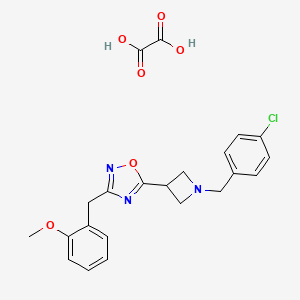

1-(2-Nitrobenzyl)piperidin-4-amine dihydrochloride, also known as NBMPR, is a chemical compound that has been widely used in scientific research for its ability to inhibit nucleoside transporters. The compound was first synthesized in the 1970s and has since been used in a variety of studies to better understand the mechanisms of cellular transport and the effects of nucleoside transport inhibition.

科学的研究の応用

Reactivity with Nitrobenzenes

Reactions with Dinitrobenzenes : Studies have shown that compounds similar to "1-(2-Nitrobenzyl)piperidin-4-amine dihydrochloride" react with dinitrobenzenes. For instance, 1,2-dichloro-4,5-dinitrobenzene reacts with primary and secondary amines to give monosubstituted and disubstituted products. The reactivity of piperidine, among other amines, in these reactions highlights its potential utility in synthesizing diverse nitro-substituted compounds, which could have applications in developing new materials or chemical intermediates (Menezes et al., 2007).

Nucleophilic Substitution Reactions : The nucleophilic substitution reaction of 2,3,5,6-tetrachloronitrobenzene with primary and secondary amines under high pressure illustrates the reactivity of cyclic secondary amines like piperidine. This provides insight into the compound's ability to participate in complex chemical transformations, potentially useful in synthesizing specialized chemicals or pharmaceuticals (Ibata et al., 1994).

Application in Heterocyclic Chemistry

Formation of H-Bonded Ionic Associates : The reaction of 5-nitrosalicylaldehyde with secondary amines, including piperidine, forms molecular complexes. These complexes demonstrate the ability of such compounds to engage in hydrogen bonding, forming stable ionic associates. This property is essential in the design and synthesis of new molecular architectures, which can be applied in drug design, molecular recognition, and material science (Ukhin et al., 1995).

Synthesis of Bifunctional Tetraaza Macrocycles : The synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines, which can be converted into bifunctional poly(amino carboxylate) chelating agents, highlights the utility of nitrobenzyl derivatives in preparing complex molecular structures. These chelating agents have potential applications in biomedical imaging and therapy, showcasing the versatility of such compounds in contributing to advancements in medical technology (McMurry et al., 1992).

Contributions to Organic Synthesis

- Selective Functionalization of sp3 C-H Bonds : The use of (diacetoxyiodo)benzene (DIB) for the selective functionalization of sp3 C-H bonds adjacent to a nitrogen atom, as demonstrated with piperidine derivatives, underscores the strategic utility of nitrobenzyl compounds in organic synthesis. This method allows for the direct diacetoxylation of alpha and beta sp3 C-H bonds, offering a valuable tool for the modification of molecular structures in the development of pharmaceuticals and organic materials (Shu et al., 2009).

特性

IUPAC Name |

1-[(2-nitrophenyl)methyl]piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2.2ClH/c13-11-5-7-14(8-6-11)9-10-3-1-2-4-12(10)15(16)17;;/h1-4,11H,5-9,13H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHJYJMHFBFPHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=CC=C2[N+](=O)[O-].Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Nitrobenzyl)piperidin-4-amine dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-chloro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2913385.png)

![(3Z)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2913387.png)

![8-(4-methoxyphenyl)-2-(3-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2913398.png)

![3-amino-8-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2913400.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2913402.png)

![3-tert-butyl-N'-[(1Z)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2913403.png)

![4-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B2913404.png)